

Application Notes: Cell-based Uptake and Internalization of Adarulatide Tetraxetan

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Compound of Interest

Compound Name: *Adarulatide tetraxetan*

Cat. No.: *B15548680*

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Note on Nomenclature: The compound "**Adarulatide tetraxetan**" is not widely documented in publicly available scientific literature. However, extensive research indicates a strong association with Lutetium Lu 177 vipivotide tetraxetan (also known as Lu-PSMA-617), a radiopharmaceutical targeting Prostate-Specific Membrane Antigen (PSMA). The following application notes and protocols are based on the properties and mechanism of action of Lutetium Lu 177 vipivotide tetraxetan.

Introduction

Adarulatide tetraxetan is a radiolabeled peptide conjugate designed for targeted radionuclide therapy. It comprises a PSMA-targeting ligand, vipivotide, conjugated to the chelator tetraxetan, which stably complexes the beta-emitting radioisotope Lutetium-177. The high affinity and specificity of the vipivotide moiety for PSMA, a transmembrane protein overexpressed on the surface of prostate cancer cells, enables the targeted delivery of a cytotoxic radiation dose to tumor cells while minimizing off-target effects.[1][2][3][4] The therapeutic efficacy of **Adarulatide tetraxetan** is contingent upon its binding to PSMA and subsequent internalization into the cancer cells.[5]

Mechanism of Action

Adarulatide tetraxetan's mechanism of action begins with the high-affinity binding of its vipivotide ligand to the extracellular domain of PSMA on the surface of target cells.[1][4] Following binding, the **Adarulatide tetraxetan**-PSMA complex is internalized by the cell

through endocytosis.[5][6] Once inside the cell, the Lutetium-177 component decays, emitting beta particles that induce DNA damage, ultimately leading to apoptosis and cell death.[1][4]

Quantitative Data

The following tables summarize the binding affinity and internalization properties of the PSMA-targeting ligand.

Table 1: Binding Affinity of Vipivotide Tetraxetan

Parameter	Value	Cell Line / Method	Reference
Ki	0.37 nM	Enzymatically determined	[7][8]
Ki	2.34 ± 2.94 nM	LNCaP cells	[7]
Kd	4.7 nM	PSMA expressing cells	[9]
IC50	5.6 nM - 37.3 nM	LNCaP cells (competitive binding)	[10]
IC50	7.7 nM - 13.8 nM	PSMA expressing cells	[9]

Table 2: Cellular Uptake and Internalization of Radiolabeled PSMA Ligands

Radiopharmaceutical	Cell Line	Binding (30 min)	Internalization (30 min)	Binding (60 min)	Internalization (60 min)	Reference
[68Ga]Ga-PSMA-11	LNCaP	4.07 ± 0.51%	19.22 ± 2.73%	4.56 ± 0.46%	16.85 ± 1.34%	[11]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adarulatide Tetraxetan

This protocol determines the binding affinity of **Adarulatide tetraxetan** to PSMA-expressing cells.

Materials:

- PSMA-positive cells (e.g., LNCaP)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Binding Buffer (e.g., HBSS with 0.1% BSA)
- [¹⁷⁷Lu]Lu-**Adarulatide tetraxetan** (radiolabeled ligand)
- Non-radiolabeled **Adarulatide tetraxetan** (competitor)
- 96-well filter plates
- Scintillation counter and scintillation fluid

Procedure:

- Cell Preparation: Culture PSMA-positive cells to 80-90% confluency. Harvest and resuspend the cells in ice-cold Binding Buffer to a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Total Binding: To designated wells of a 96-well plate, add 50 μ L of cell suspension and 50 μ L of varying concentrations of [¹⁷⁷Lu]Lu-**Adarulatide tetraxetan**.
 - Non-specific Binding: To another set of wells, add 50 μ L of cell suspension, 50 μ L of varying concentrations of [¹⁷⁷Lu]Lu-**Adarulatide tetraxetan**, and a high concentration of non-radiolabeled **Adarulatide tetraxetan** (e.g., 1000-fold excess).
 - Competitive Binding: To determine the IC₅₀ of a test compound, add 50 μ L of cell suspension, a fixed concentration of [¹⁷⁷Lu]Lu-**Adarulatide tetraxetan** (typically at its K_d

value), and serial dilutions of the non-radiolabeled **Adarulatide tetraxetan**.

- Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.
- Filtration: Transfer the contents of each well to a 96-well filter plate and wash rapidly with ice-cold Binding Buffer to separate bound from free radioligand.
- Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - Non-specific Binding.
 - For saturation binding, plot Specific Binding vs. [177Lu]Lu-**Adarulatide tetraxetan** concentration and use non-linear regression to determine Kd and Bmax.
 - For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.

Protocol 2: Cellular Internalization Assay using Fluorescently Labeled Adarulatide Tetraxetan

This protocol visualizes and quantifies the internalization of **Adarulatide tetraxetan** using fluorescence microscopy.

Materials:

- PSMA-positive cells (e.g., LNCaP)
- Cell culture medium
- Fluorescently labeled **Adarulatide tetraxetan** (e.g., with FITC or a pH-sensitive dye)
- Hoechst 33342 (nuclear stain)
- Lysosomal marker (e.g., LysoTracker Red)

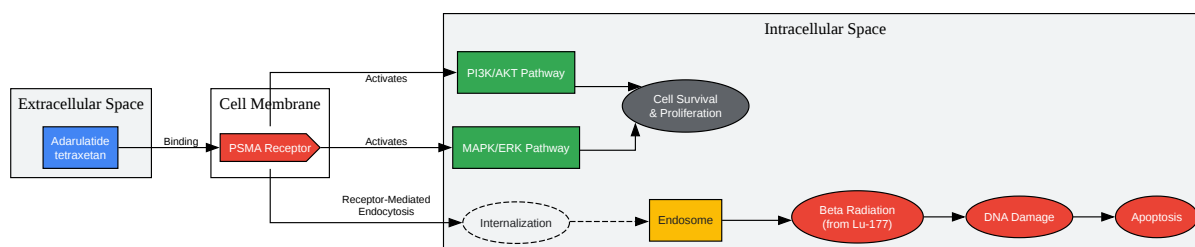
- Confocal microscope
- Glass-bottom culture dishes

Procedure:

- Cell Seeding: Seed PSMA-positive cells onto glass-bottom culture dishes and allow them to adhere and grow for 24-48 hours.
- Labeling and Incubation:
 - Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled **Adarulatide tetraxetan**.
 - For co-localization studies, add a lysosomal marker during the last 30-60 minutes of incubation.
 - Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 30, 60, 120 minutes) to observe the time course of internalization.
- Staining and Fixation (Optional):
 - Wash the cells with PBS.
 - Incubate with Hoechst 33342 for 10 minutes to stain the nuclei.
 - Cells can be fixed with 4% paraformaldehyde for 15 minutes, although live-cell imaging is preferred to avoid artifacts.
- Imaging:
 - Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
 - Capture Z-stacks to confirm intracellular localization.
- Image Analysis:

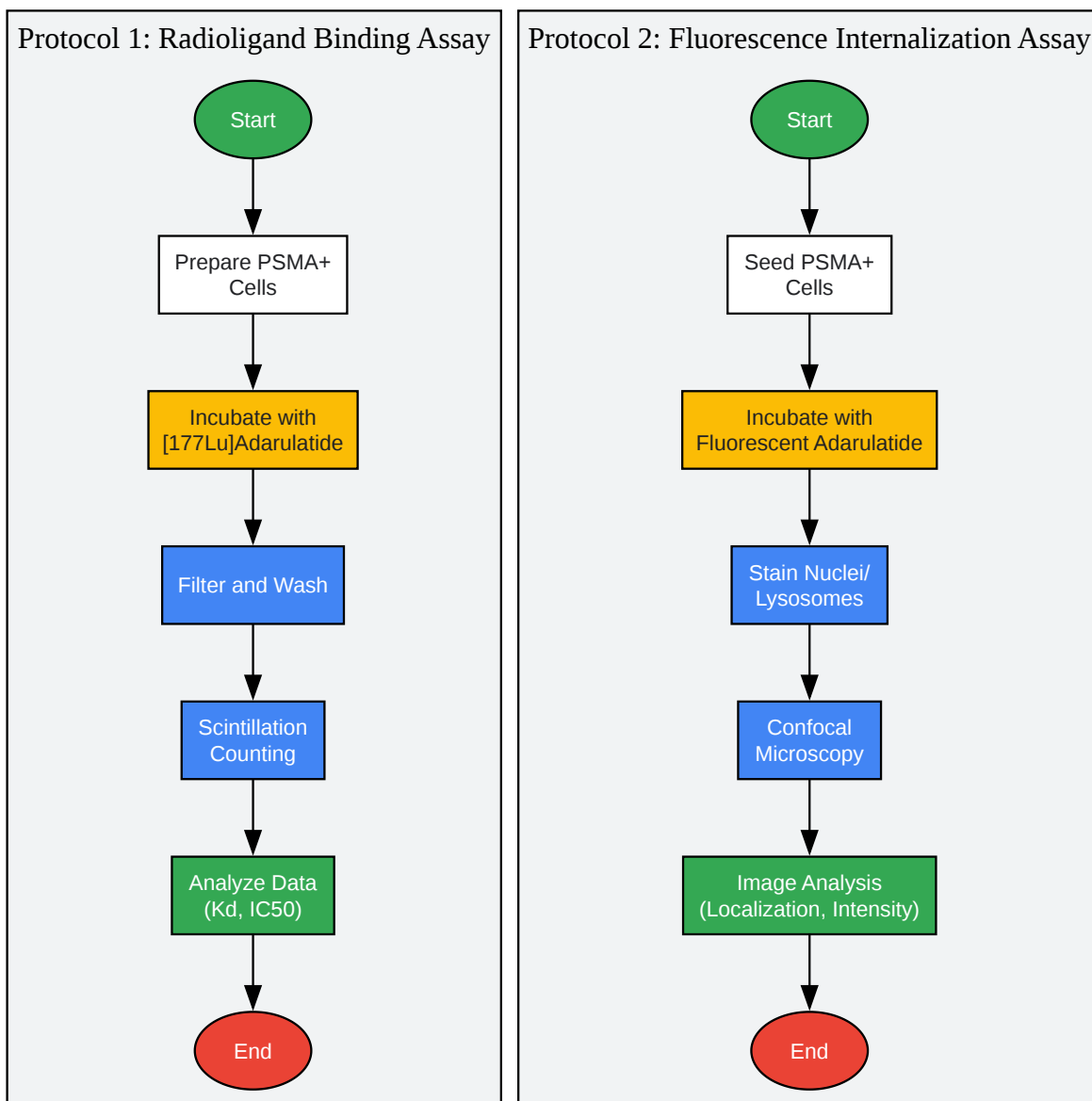
- Analyze the images to observe the subcellular localization of the fluorescently labeled **Adarulatide tetraxetan** over time.
- Quantify the fluorescence intensity within the cells to measure the extent of internalization. Co-localization with lysosomal markers can be quantified to determine the trafficking pathway.

Visualizations



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Caption: PSMA signaling upon **Adarulatide tetraxetan** binding and internalization.



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Caption: Experimental workflows for uptake and internalization assays.

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